Cas no 860609-67-2 (2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol)
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol
- 860609-67-2
- 2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one
- AKOS005075299
- 2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol
- 10L-592S
- 4(3H)-Pyrimidinone, 2-[[(3,4-dichlorophenyl)methyl]thio]-6-[(methylthio)methyl]-
-
- Inchi: 1S/C13H12Cl2N2OS2/c1-19-7-9-5-12(18)17-13(16-9)20-6-8-2-3-10(14)11(15)4-8/h2-5H,6-7H2,1H3,(H,16,17,18)
- InChI Key: FFOADBXXKFJPQU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CSC1=NC(=CC(N1)=O)CSC)Cl
Computed Properties
- Exact Mass: 345.9768107g/mol
- Monoisotopic Mass: 345.9768107g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 92.1Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 477.1±55.0 °C(Predicted)
- pka: 7.03±0.50(Predicted)
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619360-1mg |
2-((3,4-Dichlorobenzyl)thio)-6-((methylthio)methyl)pyrimidin-4(3H)-one |
860609-67-2 | 98% | 1mg |
¥499.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619360-2mg |
2-((3,4-Dichlorobenzyl)thio)-6-((methylthio)methyl)pyrimidin-4(3H)-one |
860609-67-2 | 98% | 2mg |
¥578.00 | 2024-07-28 |
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol: A Novel Compound with Promising Therapeutic Potential
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol, with the CAS number 860609-67-2, represents a unique class of pyrimidine derivatives that have garnered significant attention in recent years due to their potential applications in pharmaceutical research. This compound, characterized by its complex molecular structure, is a derivative of pyrimidin-4-ol, which serves as a key scaffold in the development of various therapeutic agents. The integration of 3,4-dichlorophenyl and methylsulfanyl functional groups into the molecular framework of this compound has been shown to modulate its biological activity, making it a subject of extensive study in the field of medicinal chemistry.
Recent advancements in structure-activity relationship (SAR) analysis have highlighted the importance of the 3,4-dichlorophenyl moiety in enhancing the compound's ability to interact with specific biological targets. The chlorine atoms at positions 3 and 4 of the phenyl ring are believed to influence the electronic properties of the molecule, thereby affecting its binding affinity to target proteins. This insight has led to the development of high-throughput screening (HTS) methodologies aimed at identifying novel compounds with similar structural features. The methylsulfanyl group, on the other hand, has been implicated in improving the compound's solubility and metabolic stability, which are critical factors in the design of orally available drugs.
One of the most intriguing aspects of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol is its potential role in modulating inflammatory pathways. Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes such as phospholipase A2 and 5-lipoxygenase. These enzymes are central to the production of pro-inflammatory mediators, and their inhibition could lead to the development of novel therapeutics for conditions such as chronic inflammatory diseases and autoimmune disorders. The pyrimidine ring structure of the compound is believed to contribute to its ability to stabilize cellular membranes, further enhancing its therapeutic potential.
Emerging research in the field of antimicrobial agents has also highlighted the importance of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol as a potential candidate for combating multidrug-resistant pathogens. The 3,4-dichlorophenyl group has been shown to exhibit synergistic effects when combined with other antimicrobial agents, suggesting that this compound could be used as an adjunct therapy in the treatment of infectious diseases. Furthermore, the methylsulfanyl substitution may enhance the compound's ability to penetrate bacterial cell membranes, thereby improving its efficacy against a wide range of microbial targets.
The synthetic pathway of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol has been a focus of recent chemical research, with scientists aiming to optimize its production for large-scale applications. The pyrimidine ring is typically synthesized through a series of condensation reactions, followed by the introduction of the 3,4-dichlorophenyl and methylsulfanyl groups via electrophilic substitution or nucleophilic substitution mechanisms. The development of green chemistry methods has also been a key area of interest, as researchers seek to minimize the environmental impact of the synthesis process while maintaining the compound's structural integrity.
Recent in vivo studies have provided further evidence of the therapeutic potential of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and improve neurological function. The pyrimidine ring structure is believed to play a role in modulating neurotransmitter activity, while the 3,4-dichlorophenyl group may contribute to the compound's ability to cross the blood-brain barrier. These findings have sparked interest in the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative conditions.
The pharmacokinetic profile of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol has also been a subject of recent investigation. Researchers have found that the methylsulfanyl substitution significantly enhances the compound's bioavailability and half-life, making it a promising candidate for oral administration. The 3,4-dichlorophenyl group, on the other hand, may influence the compound's metabolic clearance, which could affect its therapeutic efficacy and safety profile. These findings underscore the importance of careful drug development strategies in optimizing the compound's therapeutic potential.
In conclusion, 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol represents a novel and promising compound with a wide range of potential applications in the field of pharmaceutical research. Its unique molecular structure, characterized by the integration of 3,4-dichlorophenyl and methylsulfanyl groups, has been shown to modulate its biological activity and enhance its therapeutic potential. As research in this area continues to evolve, this compound may play a significant role in the development of novel therapeutics for a variety of diseases, including inflammatory disorders, infectious diseases, and neurodegenerative conditions.
Further studies are needed to fully elucidate the mechanisms of action of this compound and to evaluate its safety and efficacy in clinical settings. The development of targeted drug delivery systems and personalized medicine approaches may also help to optimize the therapeutic benefits of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol while minimizing potential side effects. As the field of medicinal chemistry continues to advance, the potential of this compound to contribute to the development of new and effective therapies remains a subject of great interest and ongoing research.
Overall, the 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidin-4-ol compound represents a significant advancement in the design of novel therapeutic agents. Its unique molecular structure and the incorporation of key functional groups such as 3,4-dichlorophenyl and methylsulfanyl have been shown to enhance its biological activity and therapeutic potential. As research in this area continues to progress, this compound may become an important tool in the treatment of various diseases, offering new hope for patients in need of effective and innovative therapeutic options.
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